molecular formula C8H5BrClN3 B13688908 7-Bromo-3-chloro-1,5-naphthyridin-2-amine

7-Bromo-3-chloro-1,5-naphthyridin-2-amine

Cat. No.: B13688908
M. Wt: 258.50 g/mol
InChI Key: BXMHLRYRPUUGOU-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-1,5-naphthyridin-2-amine is a halogenated 1,5-naphthyridine derivative characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 5. Key features include:

  • Molecular formula: C₈H₅BrClN₃.
  • Substituents: Bromine at position 7, chlorine at position 3, and an amino group at position 2.
  • Physicochemical properties: Predicted moderate solubility in polar solvents (e.g., DMSO, methanol) due to the amino group, with stability enhanced by aromaticity.
  • Synthetic routes: Likely derived from halogenation and substitution reactions on 1,5-naphthyridine precursors, analogous to methods for related compounds (e.g., amination of dibromo-naphthyridines using ammonia under high-temperature sealed conditions) .

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-3-chloro-1,5-naphthyridin-2-amine

InChI

InChI=1S/C8H5BrClN3/c9-4-1-7-6(12-3-4)2-5(10)8(11)13-7/h1-3H,(H2,11,13)

InChI Key

BXMHLRYRPUUGOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(N=C21)N)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-1,5-naphthyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted pyridine derivatives. For example, a Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-3-chloro-1,5-naphthyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The biological and chemical properties of 1,5-naphthyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

Table 1: Structural Comparison of 1,5-Naphthyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
7-Bromo-3-chloro-1,5-naphthyridin-2-amine Br (7), Cl (3), NH₂ (2) C₈H₅BrClN₃ 258.50 Dual halogenation enhances electrophilicity; amino group aids H-bonding.
7-Chloro-1,5-naphthyridin-3-amine Cl (7), NH₂ (3) C₈H₆ClN₃ 179.60 Chlorine at 7 stabilizes aromatic ring; amino group at 3 influences tautomerism .
6-Bromo-1,5-naphthyridin-2-amine Br (6), NH₂ (2) C₈H₆BrN₃ 224.06 Bromine at 6 increases steric bulk; requires inert storage due to reactivity .
[18F]JNJ-311 (Tau tracer) F (6), NH₂ (2), methyl (4) C₁₄H₁₂FN₃ 241.26 High selectivity for tau aggregates (Ki = 8 nM vs. Aβ Ki > 4400 nM); used in PET imaging.
Key Observations:
  • Halogen Effects : Bromine and chlorine at positions 6 or 7 increase molecular weight and modulate electronic properties (e.g., electron-withdrawing effects enhance reactivity in cross-coupling reactions).
  • Amino Group Position: Amino groups at position 2 (vs.
Table 2: Reactivity Comparison
Compound Preferred Reactions Applications
Target Compound Sequential cross-coupling Building block for kinase inhibitors.
7-Chloro-1,5-naphthyridin-3-amine Nucleophilic substitution (NH₃, amines) Intermediate in antipsychotic drug synthesis.
[18F]JNJ-311 Radiofluorination Tau protein imaging in Alzheimer’s.

Biological Activity

Overview

7-Bromo-3-chloro-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine class, characterized by its unique halogen substitutions at the 7th and 3rd positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and antimicrobial properties.

Molecular Structure:

  • Chemical Formula: C10_{10}H6_{6}BrClN2_{2}
  • Molecular Weight: 273.52 g/mol

The presence of bromine and chlorine atoms enhances the compound's reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.

  • Target Interactions:
    • This compound interacts with specific biological targets, potentially influencing signaling pathways related to cell proliferation and apoptosis.
  • Biochemical Pathways:
    • The compound may affect multiple biochemical pathways through its interactions with enzymes and receptors, which can lead to therapeutic effects in diseases such as cancer.
  • Pharmacokinetics:
    • Factors such as lipophilicity and solubility significantly influence the bioavailability of this compound, impacting its therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies:
    • The compound has shown significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism is believed to involve inhibition of key kinases involved in cell cycle regulation .
Cell LineIC50 (µM)Reference
MCF-712.5
PC315.0
A54920.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition:
    • Studies indicate that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 cells were evaluated. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to a decrease in cell viability by approximately 70% at a concentration of 12.5 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The study reported that at a concentration of 32 µg/mL, it effectively inhibited the growth of Staphylococcus aureus, showcasing its potential for development into an antimicrobial therapeutic agent .

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